5-Methylnicotinic acid CAS number and properties

5-Methylnicotinic acid CAS number and properties

An In-Depth Technical Guide to 5-Methylnicotinic Acid: Properties, Synthesis, and Applications

Introduction

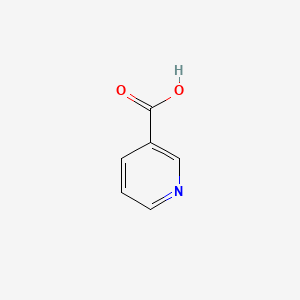

5-Methylnicotinic acid, identified by the CAS number 3222-49-9 , is a substituted pyridine carboxylic acid derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Structurally, it is a derivative of nicotinic acid (Vitamin B3) with a methyl group at the 5-position of the pyridine ring.[1] This modification enhances its reactivity and utility as a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of 5-methylnicotinic acid, detailing its physicochemical properties, synthesis methodologies, key applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical Properties

5-Methylnicotinic acid is a white to pale cream solid at room temperature, appearing as crystals or powder.[1][3] Its properties are critical for its handling, storage, and application in synthetic chemistry. A summary of its key identifiers and physical characteristics is presented below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source |

| CAS Number | 3222-49-9 | [1][2] |

| IUPAC Name | 5-methylpyridine-3-carboxylic acid | [2][4][5] |

| Synonyms | 5-Methyl-3-pyridinecarboxylic acid, 3-Picoline-5-carboxylic acid | [2][6] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| InChI Key | DJDHHXDFKSLEQY-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=CN=CC(=C1)C(=O)O | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 210-220 °C | [1][2] |

| Boiling Point | 303.9 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Water Solubility | Sparingly soluble (0.083 g/L at 25 °C) | [2][6][7] |

| pKa | 2.27 ± 0.10 (Predicted) | [7] |

| Appearance | White solid / crystals or powder | [1][3] |

| Storage Conditions | Room temperature or 0-8°C, in a dry, well-ventilated place | [1][6] |

Synthesis of 5-Methylnicotinic Acid

The primary and most established industrial synthesis of 5-methylnicotinic acid involves the selective oxidation of 3,5-dimethylpyridine, also known as 3,5-lutidine.[8][9] The choice of oxidizing agent is critical as it dictates the reaction conditions, yield, and impurity profile. Over-oxidation can lead to the formation of the byproduct 3,5-pyridinedicarboxylic acid, which complicates purification.[9]

Method 1: Oxidation with Potassium Permanganate (KMnO₄)

This is a robust and widely documented method.[8][9] Potassium permanganate is a powerful oxidizing agent that can effectively convert one of the methyl groups of 3,5-lutidine to a carboxylic acid. The selectivity for mono-oxidation is controlled by careful management of reaction temperature and stoichiometry.

-

Reaction Setup: To a solution of 3,5-lutidine (1.0 eq) in water, slowly add potassium permanganate (KMnO₄) (approx. 1.5 eq) portion-wise over several hours.[8]

-

Temperature Control: Maintain the reaction temperature between 25-45°C during the addition.[6][8] This exothermic reaction requires careful monitoring to prevent runaway temperatures that would favor the formation of the dicarboxylic acid byproduct.

-

Reaction Monitoring: Stir the mixture vigorously for 16-20 hours to ensure complete conversion.[8]

-

Workup - Manganese Dioxide Removal: Upon completion, the reaction mixture contains a brown precipitate of manganese dioxide (MnO₂), a byproduct of the permanganate reduction. This is removed by filtration through a pad of Celite®.[6]

-

Workup - Byproduct Separation: The filtrate is concentrated and then acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 0.5.[9] At this highly acidic pH, the byproduct 3,5-pyridinedicarboxylic acid is protonated and precipitates out of solution, allowing for its removal by filtration.[9]

-

Workup - Product Isolation: The pH of the remaining filtrate is then carefully adjusted to ~3.0.[9] At this pH, 5-methylnicotinic acid reaches its isoelectric point and precipitates as a white solid, which is collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from ethanol to achieve high purity (e.g., >99%).[6][7]

Caption: Workflow for the synthesis and purification of 5-Methylnicotinic acid.

Method 2: Oxidation with Hydrogen Peroxide / Sulfuric Acid

An alternative method utilizes hydrogen peroxide in concentrated sulfuric acid.[10][11] This approach avoids the generation of manganese dioxide, potentially simplifying the workup. However, it requires handling highly corrosive concentrated acids at elevated temperatures.

-

Reaction Setup: In a suitable reactor, 3,5-lutidine is dissolved in concentrated sulfuric acid.[10]

-

Oxidant Addition: Hydrogen peroxide (e.g., 30% solution) is added dropwise to the mixture.[11]

-

Reaction Conditions: The reaction is heated to 110-150°C for 5-20 hours.[10][11]

-

Isolation: After cooling, the reaction mixture is diluted with water and the pH is adjusted to 3-4 to precipitate the product.[10][11] The solid is then collected by filtration.

Applications in Research and Development

5-Methylnicotinic acid is a valuable intermediate, primarily leveraged for its unique chemical structure in the synthesis of more complex active molecules.[1][2]

-

Pharmaceutical Synthesis: Its most prominent role is as a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for treating allergic rhinitis.[6][10][12] The pyridinecarboxylic acid moiety is crucial for the final structure and activity of the drug. Its use extends to the development of other drugs targeting neurological and metabolic diseases.[1]

-

Agrochemicals: The compound serves as a building block in the production of certain herbicides and pesticides, contributing to agricultural efficiency.[1][2]

-

Biochemical Research and Materials Science: Researchers use 5-methylnicotinic acid to study metabolic pathways and enzyme interactions.[1] Furthermore, its ability to act as a ligand in coordination chemistry opens avenues for research in catalysis and materials science.[1]

Analytical Characterization

Ensuring the purity and identity of 5-methylnicotinic acid is crucial for its use in cGMP environments. Standard analytical techniques are employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, with typical specifications requiring ≥96-98%.[1][3][13]

-

Titration: Aqueous acid-base titration is also used as a quantitative method to determine assay, typically within a range of 96.0% to 104.0%.[3]

-

Spectroscopy:

-

Melting Point: The melting point range is a key indicator of purity.[3]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 5-methylnicotinic acid is essential to ensure laboratory safety.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Statement | Description | GHS Code | Source |

| Skin Irritation | Causes skin irritation | H315 | [6][14] |

| Eye Irritation | Causes serious eye irritation | H319 | [14] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [6] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[15][16]

-

Hand Protection: Handle with compatible chemical-resistant gloves.[15][16]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[15][17]

Handling and Storage:

-

Handling: Use in a well-ventilated area or outdoors.[14][15] Avoid generating dust. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][14] Keep away from incompatible materials such as strong oxidizing agents.[2][17]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15][17]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[15][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[16][17]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[15][17]

References

-

Thermophysical Properties of 5-Methylnicotinic acid - Chemcasts. [Link]

-

5-Methylnicotinic acid | C7H7NO2 | CID 256208 - PubChem - NIH. [Link]

-

CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid | Pharmaffiliates. [Link]

-

5-Methyl-nicotinic acid methyl ester - ChemBK. [Link]

-

5-Methylnicotinic acid suppliers and producers - BuyersGuideChem. [Link]

-

5-Methylnicotinic acid | C7H7NO2 | CID 256208 - PubChem. [Link]

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P

- CN102584695A - Preparing method of 5-methylnicotinicacid - Google P

- CN102584695B - Preparing method of 5-methylnicotinicacid - Google P

-

5-methylnicotinic Acid CAS 3222-49-9 - Home Sunshine Pharma. [Link]

-

Specifications of 5-Methylnicotinic acid - Capot Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methylnicotinic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. 5-Methylnicotinic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chem-casts.com [chem-casts.com]

- 5. 5-Methylnicotinic acid | C7H7NO2 | CID 256208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 8. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 10. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 11. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 12. 5-methylnicotinic Acid CAS 3222-49-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [m.hsppharma.com]

- 13. capotchem.com [capotchem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. aksci.com [aksci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

[

[ [

[ [

[